

# A Historical Perspective on the Discovery and Synthesis of Quinoline

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-Chloro-6-methoxyquinoline-3-carbonitrile

**Cat. No.:** B009224

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry and materials science.<sup>[1][2]</sup> Its derivatives are found in a wide array of natural alkaloids, most notably the antimalarial agent quinine, and form the structural basis for numerous synthetic therapeutic agents.<sup>[1][3][4]</sup> This guide provides a comprehensive historical perspective on the discovery of quinoline and the subsequent development of the classical synthetic methodologies that enabled its widespread investigation and application. We will delve into the causality behind the evolution of these synthetic strategies, provide detailed mechanistic insights, and present comparative data to offer a deeper understanding of this pivotal class of compounds.

## Chapter 1: The Dawn of Quinoline - Discovery and Isolation

The story of quinoline begins in the early 19th century, a period of fervent exploration in organic chemistry. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, oily substance from coal tar, which he named "leukol" (from the Greek for "white oil").<sup>[5][6][7]</sup> This was the first recorded isolation of what would later be known as quinoline.<sup>[1][5]</sup> Coal tar, a

byproduct of coal distillation, proved to be a rich source of aromatic compounds and was instrumental in the early days of organic chemistry.[5]

A few years later, in 1842, French chemist Charles Gerhardt obtained a similar compound through the harsh distillation of the alkaloid quinine with potassium hydroxide, which he named "Chinolin".[7] Initially, Runge's "leukol" and Gerhardt's "Chinolin" were thought to be different substances. However, it was later established that they were, in fact, the same compound. The structural elucidation of this new molecule took several more decades, culminating in the proposal by August Kekulé in 1869 that quinoline consists of a benzene ring fused to a pyridine ring, a structure that was later confirmed.[5] This foundational work laid the groundwork for chemists to not only understand the properties of quinoline but also to devise methods for its synthesis in the laboratory.

## Chapter 2: The Classical Era of Synthesis

The late 19th century was a golden age for synthetic organic chemistry, and the challenge of constructing the quinoline ring system attracted many of the era's leading chemists. Within a remarkable 14-year period, the foundational methods for quinoline synthesis were established, many of which are still in use today.[8][9][10] These classical "named reactions" provided access to a wide variety of substituted quinolines, unlocking the potential for systematic investigation of their properties and applications.

### The Skraup Synthesis (1880)

The first general method for quinoline synthesis was reported by the Czech chemist Zdenko Hans Skraup in 1880.[11][12] The archetypal Skraup synthesis involves heating an aniline with glycerol, concentrated sulfuric acid, and a mild oxidizing agent, such as nitrobenzene corresponding to the aniline used.[11][13][14]

**Causality and Insights:** The brilliance of the Skraup synthesis lies in its use of simple, readily available starting materials to construct the complex bicyclic quinoline system in a single pot. The sulfuric acid serves a dual purpose: it catalyzes the dehydration of glycerol to form the key intermediate, acrolein (an  $\alpha,\beta$ -unsaturated aldehyde), and it facilitates the subsequent cyclization steps.[1][12][13] The reaction is notoriously exothermic and can be violent, often requiring a moderator like ferrous sulfate to control its rate.[11][13]

Reaction Mechanism:

- Dehydration: Glycerol is dehydrated by concentrated sulfuric acid to form acrolein.[1][12][13]
- Michael Addition: The aniline undergoes a conjugate (Michael) addition to the acrolein.[13][14]
- Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aniline ring.
- Dehydration and Oxidation: The cyclized intermediate is then dehydrated and oxidized by nitrobenzene to form the aromatic quinoline ring.[14]

Caption: Workflow of the Skraup Quinoline Synthesis.

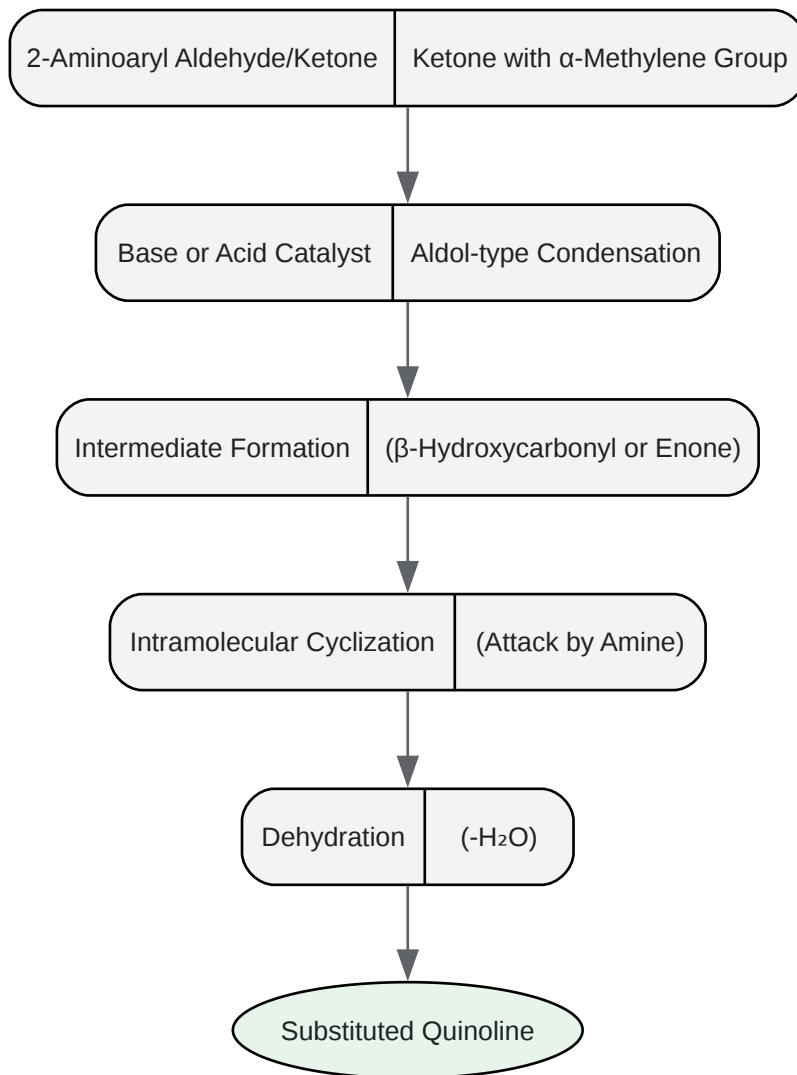
## The Doebner-von Miller Reaction (1881)

Shortly after Skraup's discovery, Oscar Doebner and Wilhelm von Miller reported a more versatile modification.[15][16] This reaction utilizes  $\alpha,\beta$ -unsaturated aldehydes or ketones instead of generating acrolein *in situ* from glycerol.[13][15] This seemingly small change significantly broadened the scope of the reaction, allowing for the synthesis of a wide range of substituted quinolines by simply varying the  $\alpha,\beta$ -unsaturated carbonyl compound.[13]

**Causality and Insights:** The Doebner-von Miller reaction is essentially a more flexible version of the Skraup synthesis. It circumvents the need for the harsh dehydration of glycerol and allows for the direct incorporation of substituents onto the pyridine ring of the quinoline product. The reaction is typically catalyzed by acid and proceeds through a similar pathway of conjugate addition, cyclization, and oxidation.[15]

**Reaction Mechanism:** The mechanism is debated but is believed to involve the conjugate addition of the aniline to the  $\alpha,\beta$ -unsaturated carbonyl compound, followed by cyclization and oxidation.[15][17] An alternative pathway suggests an initial condensation to form an imine, which then undergoes further reactions.[18]

## The Friedländer Synthesis (1882)


In 1882, Paul Friedländer developed a method that offered a different strategic approach to quinoline synthesis.[8][19] The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive  $\alpha$ -methylene

group (e.g., another ketone or aldehyde).[9][10][20] The reaction can be catalyzed by either acid or base.[8][19]

**Causality and Insights:** Unlike the Skraup and Doebner-von Miller reactions, which build the pyridine ring onto a simple aniline, the Friedländer synthesis "converges" two pre-functionalized fragments. This provides excellent control over the substitution pattern of the final quinoline product. The primary limitation of this method lies in the availability of the required 2-aminoaryl aldehyde or ketone starting materials, which can be challenging to prepare.[8]

#### Reaction Mechanism:

- **Aldol-type Condensation:** The reaction begins with a base- or acid-catalyzed condensation between the two carbonyl components.
- **Cyclodehydration:** The resulting intermediate undergoes an intramolecular cyclization and dehydration (loss of a water molecule) to form the quinoline ring.[1]



[Click to download full resolution via product page](#)

Caption: Logical flow of the Friedländer Synthesis.

## The Combes Synthesis (1888)

The Combes synthesis, first reported in 1888, provides a route to 2,4-disubstituted quinolines. [1][21][22] The reaction involves the condensation of an aniline with a β-diketone under acidic conditions (typically using concentrated sulfuric acid).[1][23]

**Causality and Insights:** The Combes synthesis is distinguished by its use of β-diketones, which allows for the direct installation of two substituents onto the newly formed pyridine ring.[22] The strong acid catalyst is crucial for promoting the cyclization of the enamine intermediate formed from the initial condensation.

Reaction Mechanism:

- Enamine Formation: The aniline and  $\beta$ -diketone condense to form an enamine intermediate.  
[\[1\]](#)
- Cyclization and Dehydration: The enamine undergoes an acid-catalyzed electrophilic cyclization, followed by dehydration, to yield the substituted quinoline.  
[\[23\]](#)

## The Pfitzinger Reaction (1886)

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids.  
[\[24\]](#)  
[\[25\]](#) It involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an  $\alpha$ -methylene group in the presence of a strong base.  
[\[25\]](#)  
[\[26\]](#)

**Causality and Insights:** This reaction is particularly valuable for synthesizing quinoline-4-carboxylic acids, a scaffold found in many biologically active compounds. The reaction proceeds through a clever rearrangement where the five-membered ring of isatin is opened and re-closed to form the six-membered pyridine ring of the quinoline.

Reaction Mechanism:

- Ring Opening: The base hydrolyzes the amide bond in isatin to form a keto-acid intermediate.  
[\[26\]](#)
- Condensation: The aniline portion of the intermediate condenses with the carbonyl compound to form an imine.
- Cyclization and Dehydration: An intramolecular enamine-ketone cyclization followed by dehydration affords the final quinoline-4-carboxylic acid.  
[\[26\]](#)

## Chapter 3: Later Developments and Comparative Overview

While the late 19th century saw the birth of the foundational quinoline syntheses, the 20th century brought further refinements and new methods.

## The Gould-Jacobs Reaction (1939)

Developed by R. Gordon Gould and Walter A. Jacobs in 1939, this reaction is a key method for synthesizing 4-hydroxyquinolines (which often exist as 4-quinolones).[1][27] The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by a thermal cyclization and subsequent hydrolysis and decarboxylation.[27][28]

**Causality and Insights:** The Gould-Jacobs reaction provided a reliable pathway to the 4-quinolone core, which is the backbone of the quinolone class of antibiotics (e.g., nalidixic acid).[29] The high temperatures required for the cyclization step can be a limitation, but the utility of the products has ensured its lasting importance.[29]

| Synthesis Name     | Year | Key Reactants                                     | Key Product Type                   | Advantages                                                                                             | Limitations                                                                               |
|--------------------|------|---------------------------------------------------|------------------------------------|--------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| Skraup             | 1880 | Aniline, Glycerol, Oxidant                        | Unsubstituted /Simple Quinolines   | Uses simple, inexpensive reagents. <a href="#">[13]</a>                                                | Often violent, harsh conditions, low yields.<br><a href="#">[11]</a> <a href="#">[13]</a> |
| Doebner-von Miller | 1881 | Aniline, $\alpha$ , $\beta$ -Unsaturated Carbonyl | Substituted Quinolines             | More versatile than Skraup; allows for more substitution.<br><a href="#">[13]</a> <a href="#">[15]</a> | Can produce complex mixtures of products.                                                 |
| Friedländer        | 1882 | 2-Aminoaryl Ketone, Methylene Ketone              | Highly Substituted Quinolines      | Convergent, excellent regiochemical control. <a href="#">[8]</a>                                       | Requires often inaccessible 2-aminoaryl carbonyls. <a href="#">[8]</a>                    |
| Combes             | 1888 | Aniline, $\beta$ -Diketone                        | 2,4-Disubstituted Quinolines       | Direct synthesis of 2,4-disubstituted products. <a href="#">[1]</a>                                    | Requires strong acid; regioselectivity can be an issue.                                   |
| Pfitzinger         | 1886 | Isatin, Methylene Ketone                          | Quinoline-4-carboxylic Acids       | Specific and reliable route to quinoline-4-carboxylic acids. <a href="#">[24]</a> <a href="#">[25]</a> | Requires isatin precursors.                                                               |
| Gould-Jacobs       | 1939 | Aniline, Malonic Ester Derivative                 | 4-Hydroxyquinolines (4-Quinolones) | Key method for producing the 4-quinolone core. <a href="#">[29]</a>                                    | Requires high temperatures for cyclization.<br><a href="#">[29]</a>                       |

## Conclusion

The historical journey of quinoline, from its serendipitous isolation from coal tar to the elegant and powerful synthetic methods developed in the late 19th and early 20th centuries, is a testament to the ingenuity of early organic chemists. The Skraup, Doeblner-von Miller, Friedländer, and other classical syntheses are not merely historical footnotes; they represent fundamental strategies in heterocyclic chemistry that continue to be taught, utilized, and improved upon. Understanding the causality behind their development—the drive for greater versatility, milder conditions, and better control over substitution—provides invaluable insight for modern researchers in drug discovery and materials science who continue to build upon this rich chemical legacy.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [iipseries.org](http://iipseries.org) [iipseries.org]
- 2. Quinoline: Structure, Properties & Uses Explained [[vedantu.com](http://vedantu.com)]
- 3. History of antimalarial drugs | Medicines for Malaria Venture [[mmv.org](http://mmv.org)]
- 4. Quinine - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 5. [biosynce.com](http://biosynce.com) [biosynce.com]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. Quinoline - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 8. [researchgate.net](http://researchgate.net) [researchgate.net]
- 9. The Friedländer Synthesis of Quinolines (2005) | Chia-Chung Cheng | 130 Citations [[scispace.com](http://scispace.com)]
- 10. [organicreactions.org](http://organicreactions.org) [organicreactions.org]
- 11. Skraup reaction - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 12. [vivechemistry.wordpress.com](http://vivechemistry.wordpress.com) [vivechemistry.wordpress.com]

- 13. [benchchem.com](http://benchchem.com) [benchchem.com]
- 14. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 16. [synarchive.com](http://synarchive.com) [synarchive.com]
- 17. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]
- 18. [benchchem.com](http://benchchem.com) [benchchem.com]
- 19. [researchgate.net](http://researchgate.net) [researchgate.net]
- 20. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 21. [scribd.com](http://scribd.com) [scribd.com]
- 22. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 23. [wikiwand.com](http://wikiwand.com) [wikiwand.com]
- 24. [researchgate.net](http://researchgate.net) [researchgate.net]
- 25. [benchchem.com](http://benchchem.com) [benchchem.com]
- 26. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 27. Gould-Jacobs Reaction [drugfuture.com]
- 28. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 29. [mdpi.com](http://mdpi.com) [mdpi.com]
- To cite this document: BenchChem. [A Historical Perspective on the Discovery and Synthesis of Quinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b009224#historical-perspective-on-quinoline-synthesis-and-discovery>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)